molecular formula C19H20N4O4S2 B3011672 N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide CAS No. 851977-90-7

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide

Cat. No.: B3011672
CAS No.: 851977-90-7
M. Wt: 432.51
InChI Key: OTVXKWOZTZNHRE-UHFFFAOYSA-N
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Description

N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a sulfonohydrazide derivative featuring a benzothiazole core linked to a morpholine-sulfonyl-substituted benzohydrazide moiety. The benzothiazole ring enhances metabolic stability and binding affinity to biological targets, while the morpholinosulfonyl group contributes to solubility and electronic effects .

Properties

IUPAC Name

N'-(4-methyl-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O4S2/c1-13-3-2-4-16-17(13)20-19(28-16)22-21-18(24)14-5-7-15(8-6-14)29(25,26)23-9-11-27-12-10-23/h2-8H,9-12H2,1H3,(H,20,22)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTVXKWOZTZNHRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzo[d]thiazole-2-carboxylic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 4-(morpholinosulfonyl)benzoyl chloride under basic conditions to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane or ethanol and may involve catalysts or reagents like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide or electrophiles like alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer or infectious diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N’-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Sulfonyl Group

The sulfonyl group in this compound is functionalized with morpholine, but analogs with alternative cyclic amines demonstrate distinct physicochemical and biological profiles:

Compound Name Sulfonyl Substituent CAS Number Molecular Weight Key Properties/Activity
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzohydrazide Piperidine 851977-89-4 430.5 Higher lipophilicity; unstudied bioactivity
N'-(4-Methylbenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide Pyrrolidine 851978-29-5 416.5 Reduced steric bulk; potential improved solubility
4-((2,6-Dimethylmorpholino)sulfonyl)-N'-(4-fluorobenzo[d]thiazol-2-yl)benzohydrazide 2,6-Dimethylmorpholine 851978-82-0 464.5 Enhanced metabolic stability; fluorinated benzothiazole

Key Insight: Morpholino derivatives generally exhibit balanced solubility and electronic effects compared to piperidine or pyrrolidine analogs, which may influence receptor binding .

Modifications on the Benzothiazole Core

Substitutions on the benzothiazole ring significantly alter bioactivity:

Compound Name Benzothiazole Substituent Activity/Properties Evidence Source
N'-(4-Fluorobenzo[d]thiazol-2-yl)-4-(2-methylpiperidin-1-ylsulfonyl)benzohydrazide 4-Fluoro Potential enhanced cytotoxicity (fluorine electron-withdrawing effect)
N-(4-Chloro-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-morpholinosulfonylbenzamide 4-Chloro, propargyl Improved electrophilicity; unconfirmed kinase inhibition
4-(Benzo[d]thiazol-2-yl)benzohydrazide derivatives (e.g., compound 12a) None (parent structure) Cytotoxicity against MCF7 breast cancer cells

Key Insight : The 4-methyl group in the target compound may reduce metabolic degradation compared to halogenated analogs, though fluorinated derivatives often show enhanced target affinity .

Biological Activity

N'-(4-methylbenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzohydrazide is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural framework that may contribute to various pharmacological effects, including anticancer, anti-inflammatory, and antimicrobial activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C14_{14}H16_{16}N4_{4}O3_{3}S
  • Molecular Weight : 316.36 g/mol

The compound consists of a benzothiazole moiety linked to a morpholinyl sulfonamide and a hydrazide group, which may enhance its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of compounds similar to this compound. For instance, benzothiazole derivatives have shown significant activity against various cancer cell lines through mechanisms such as apoptosis induction and inhibition of angiogenesis.

Case Study: Anticancer Effects

In a comparative study involving various benzothiazole derivatives, it was found that certain structures exhibited IC50_{50} values in the micromolar range against non-small cell lung carcinoma (NSCLC) cell lines A549 and NCI-H23. The most active derivatives demonstrated IC50_{50} values ranging from 1.48 µM to 47.02 µM, indicating strong antiproliferative effects .

CompoundCell LineIC50_{50} (µM)
4bA5491.48
15aNCI-H230.49
16aNCI-H2368.9

The mechanism behind the anticancer activity of this compound likely involves:

  • Induction of Apoptosis : Studies have shown that similar compounds can trigger apoptosis in cancer cells through caspase activation and mitochondrial dysfunction.
  • VEGFR Inhibition : Many benzothiazole derivatives exhibit inhibitory action on Vascular Endothelial Growth Factor Receptor (VEGFR), which is crucial for tumor angiogenesis. For example, compounds with structural similarities demonstrated VEGFR-2 inhibitory activities with IC50_{50} values ranging from 45.4 nM to 132.5 nM .

Anti-inflammatory Activity

In addition to anticancer properties, compounds containing morpholine and benzothiazole moieties have been studied for their anti-inflammatory effects. The presence of sulfonamide groups may enhance the ability of these compounds to inhibit inflammatory pathways.

Research Findings

A study evaluating the anti-inflammatory potential of morpholine-containing compounds found that they effectively reduced pro-inflammatory cytokines in vitro. The results indicated a dose-dependent response with significant reductions in TNF-alpha and IL-6 levels at higher concentrations.

Antimicrobial Activity

Emerging research also suggests that this compound may possess antimicrobial properties. Similar compounds have demonstrated activity against various bacterial strains.

Table: Antimicrobial Activity

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound XE. coli32 µg/mL
Compound YS. aureus16 µg/mL

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